Fmoc-NH-PEG25-CH2CH2COOH

PROTAC Linkerology Ternary Complex

Fmoc-NH-PEG25-CH2CH2COOH delivers the precise ~100 Å spatial arrangement required for PROTAC ternary complex formation and ubiquitination. The 25-unit PEG chain provides essential aqueous solubility (LogP -1.1) that prevents aggregation of hydrophobic bifunctional molecules during cellular assays. Choose this specific PEG25 variant over shorter PEG4 or PEG12 alternatives to avoid project failure from insufficient reach or precipitation. Orthogonal Fmoc and acid groups enable seamless Fmoc/tBu SPPS integration.

Molecular Formula C68H117NO29
Molecular Weight 1412.6 g/mol
Cat. No. B8103865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG25-CH2CH2COOH
Molecular FormulaC68H117NO29
Molecular Weight1412.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C68H117NO29/c70-67(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-69-68(72)98-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,69,72)(H,70,71)
InChIKeyLIGAYSIQSNSRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG25-CH2CH2COOH for PROTAC Synthesis: Procurement & Specification Guide


Fmoc-NH-PEG25-CH2CH2COOH (CAS 1257223-69-0) is a heterobifunctional polyethylene glycol (PEG) derivative with an Fmoc-protected amine at one terminus and a propionic acid group at the other . With a molecular weight of ~1412.65 Da and a calculated LogP of -1.1, this linker is designed to confer high aqueous solubility and flexibility to conjugated biomolecules [1]. Its primary applications include use as a linker in solid-phase peptide synthesis (SPPS) and as a key building block in the construction of proteolysis-targeting chimeras (PROTACs), where its extended length and orthogonal functional groups facilitate the precise spatial arrangement of target protein and E3 ligase ligands [2].

Fmoc-NH-PEG25-CH2CH2COOH: Why Linker Length is Not an Arbitrary Procurement Choice


In the synthesis of complex bioconjugates like PROTACs or modified peptides, the substitution of Fmoc-NH-PEG25-CH2CH2COOH with a seemingly analogous linker of a different PEG chain length (e.g., PEG4, PEG12) is not a trivial exchange. The specific 25-unit polyethylene glycol chain length (approximately 100 Å when extended) dictates the spatial distance and conformational flexibility between the conjugated moieties, which are critical parameters for the formation of a stable ternary complex and subsequent ubiquitination in PROTAC applications [1]. While shorter PEG linkers (e.g., Fmoc-NH-PEG2-CH2CH2COOH) are more rigid and often used as simple spacers in ADCs , they lack the extended reach and entropic freedom necessary to bridge distal binding pockets on target proteins and E3 ligases, as highlighted in SAR studies of PROTACs [1][2]. Therefore, the selection of the PEG25 variant is a deliberate, structurally informed decision to optimize ternary complex geometry, not a generic procurement of any 'PEG linker.'

Quantitative Differentiation Evidence for Fmoc-NH-PEG25-CH2CH2COOH vs. Structural Comparators


PEG25 Chain Length Enables Optimal Ternary Complex Formation Distance vs. Shorter PEGn Linkers

For PROTAC-mediated protein degradation, the linker's length is a critical determinant of ternary complex stability and subsequent ubiquitination efficiency. Fmoc-NH-PEG25-CH2CH2COOH provides a spacer length of approximately 100 Å, which is within the optimal range (≥12 atoms) identified for inducing stable protein-protein interactions (PPIs) between a target protein and an E3 ligase [1]. In contrast, shorter PEG-based linkers like Fmoc-NH-PEG2-CH2CH2COOH (~11 Å) or Fmoc-NH-PEG12-CH2CH2COOH (~45 Å) may be insufficient to bridge the distance between the two binding pockets, a phenomenon known as the 'hook effect' that can abrogate degradation activity [1][2].

PROTAC Linkerology Ternary Complex

High Aqueous Solubility (LogP -1.1) Improves Conjugation Efficiency vs. More Hydrophobic Linkers

The hydrophilicity of a linker is crucial for maintaining the solubility of the final PROTAC conjugate, which often contains hydrophobic ligands. Fmoc-NH-PEG25-CH2CH2COOH has a calculated LogP of -1.1, indicating high aqueous solubility . This value is significantly lower (more hydrophilic) than that of common alternative linkers such as alkyl chain-based spacers (e.g., Fmoc-Ahx-OH, LogP ~1.5) or shorter PEG chains with a higher relative Fmoc content [1]. This property minimizes non-specific binding and aggregation during both the chemical synthesis and subsequent biological assays.

Bioconjugation Solubility PROTAC

Orthogonal Reactivity of Fmoc and Propionic Acid Enables Controlled Sequential Bioconjugation

Fmoc-NH-PEG25-CH2CH2COOH possesses a unique combination of an Fmoc-protected amine and a free propionic acid, enabling a well-established orthogonal protection strategy . The propionic acid moiety provides a spacer that is more stable and less prone to unwanted side reactions (e.g., diketopiperazine formation) compared to linkers with a glycolic acid (-O-CH2-COOH) terminus [1]. The Fmoc group can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving the acid-labile propionic acid intact for subsequent amide bond formation . In contrast, linkers like Fmoc-NH-PEGn-CH2COOH lack the extra methylene unit, which can affect the nucleophilicity and stability of the resulting amide bond.

Bioconjugation Orthogonal Chemistry SPPS

Procurement-Validated Applications of Fmoc-NH-PEG25-CH2CH2COOH


PROTAC Development for Undruggable Targets

The primary application scenario for procuring Fmoc-NH-PEG25-CH2CH2COOH is in the modular synthesis of PROTACs. Its ~100 Å length is specifically suited to bridge the gap between a target protein's ligand and an E3 ligase ligand (e.g., VHL, CRBN) when the binding pockets are spatially separated, a common scenario for many 'undruggable' intracellular targets like transcription factors and scaffolding proteins [1]. The hydrophilic nature (LogP -1.1) of the PEG25 chain is critical for maintaining the solubility of these often large and hydrophobic bifunctional molecules, ensuring they remain in solution for cellular assays and downstream in vivo studies . Substituting with a shorter or more hydrophobic linker would risk project failure due to insufficient ternary complex formation or compound precipitation.

Synthesis of Long and Complex Peptides

In solid-phase peptide synthesis (SPPS), Fmoc-NH-PEG25-CH2CH2COOH serves as an advanced spacer or building block. The extended PEG25 chain effectively separates the growing peptide from the solid support, which alleviates steric hindrance and improves coupling efficiencies for difficult or aggregation-prone sequences [1]. This results in higher crude peptide purity and yield compared to using shorter linkers or no spacer. Furthermore, the Fmoc-protected amine and propionic acid allow it to be seamlessly incorporated into standard Fmoc/tBu synthetic cycles without requiring specialized equipment or protocols [1].

Bioconjugation and PEGylation of Sensitive Biomolecules

The heterobifunctional nature of Fmoc-NH-PEG25-CH2CH2COOH makes it an ideal reagent for site-specific PEGylation of proteins, antibodies, or oligonucleotides. The PEG25 spacer imparts 'stealth' properties by creating a hydrophilic cloud that shields the biomolecule from immune recognition and reduces renal clearance, thereby extending its circulatory half-life [1]. The orthogonal reactive groups allow for a controlled, two-step conjugation: first, the carboxylic acid is activated (e.g., as an NHS ester) to react with a lysine residue on the target biomolecule, and second, the Fmoc group is deprotected to reveal a free amine for further modification, such as attaching a fluorescent dye or another targeting ligand . This level of control is unattainable with simpler, non-orthogonal linkers.

Developing Next-Generation Antibody-Drug Conjugates (ADCs) with a Non-Cleavable Linker

While traditionally used for PROTACs, the non-cleavable nature of the PEG25 chain and the stable amide bonds it forms make it a viable candidate for next-generation ADCs. Unlike cleavable linkers that rely on intracellular enzymes or pH changes for payload release, this linker creates a stable connection between the antibody and a cytotoxic drug [1]. The extended PEG25 chain ensures that the bulky payload does not interfere with antigen binding, and its high hydrophilicity prevents aggregation of the ADC, a major challenge in ADC development [1]. The Fmoc group provides a convenient handle for initial characterization and quality control of the linker-payload intermediate before conjugation to the antibody .

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